3-(4-Fluoro-2-methylphenyl)propanenitrile
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Overview
Description
3-(4-Fluoro-2-methylphenyl)propanenitrile is an organic compound characterized by the presence of a nitrile group attached to a propanenitrile chain, which is further substituted with a 4-fluoro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)propanenitrile typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 3-(4-Fluoro-2-methylphenyl)propanoic acid.
Reduction: 3-(4-Fluoro-2-methylphenyl)propanamine.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The fluorine substituent on the aromatic ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluoro-2-methylphenyl)propanoic acid
- 3-(4-Fluoro-2-methylphenyl)propanamine
- 4-Fluoro-2-methylbenzyl chloride
Uniqueness
3-(4-Fluoro-2-methylphenyl)propanenitrile is unique due to the presence of both a nitrile group and a fluorine substituent, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10FN |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
3-(4-fluoro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FN/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7H,2-3H2,1H3 |
InChI Key |
NZJVKQCAWVDYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCC#N |
Origin of Product |
United States |
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